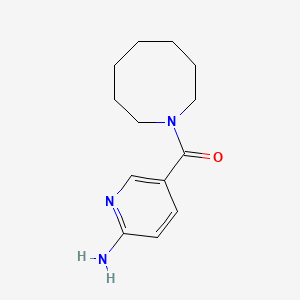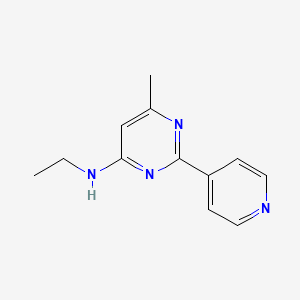![molecular formula C12H15BrN2O B7554505 [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B7554505.png)
[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is commonly known as 4-BMC or Brephedrone. This compound belongs to the class of cathinone derivatives, which are known for their stimulant properties.
作用機序
The exact mechanism of action of [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor. It increases the levels of these neurotransmitters in the brain, leading to the stimulation of the central nervous system.
Biochemical and Physiological Effects:
[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone has been found to possess various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and euphoria. It also increases heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied, and its properties are well understood. However, its use in lab experiments is limited due to its potential health risks and legal restrictions.
将来の方向性
There are several future directions for the study of [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone. Some of the possible areas of research are:
1. Development of new drugs: [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone can be used as a drug target for the development of new drugs for the treatment of various diseases.
2. Neuroprotection: Further studies can be conducted to investigate the neuroprotective properties of this compound and its potential use in the treatment of neurological disorders.
3. Forensic Science: Research can be conducted to develop new methods for the detection of [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone and other cathinone derivatives in biological samples.
Conclusion:
[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It possesses various properties that make it useful in different areas such as neuroscience, pharmacology, and forensic science. Further studies are needed to explore its full potential and develop new applications.
合成法
The synthesis of [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone involves the reaction of 4-bromophenylacetonitrile with pyrrolidine and formaldehyde. The reaction takes place in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone has been extensively studied for its potential applications in scientific research. It has been found to possess various properties that make it useful in different fields. Some of the significant applications of this compound are as follows:
1. Neuroscience: [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been found to possess neuroprotective properties that can help in preventing the degeneration of neurons.
2. Pharmacology: This compound has been studied for its potential use as a drug target for the treatment of various diseases. It has been found to possess properties that can help in the development of new drugs for the treatment of cancer, inflammation, and infectious diseases.
3. Forensic Science: [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone has been studied for its potential use as a forensic marker for the detection of drug abuse. It has been found to be a metabolite of various cathinone derivatives, and its detection in urine samples can indicate the use of these drugs.
特性
IUPAC Name |
[3-(aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-3-1-10(2-4-11)12(16)15-6-5-9(7-14)8-15/h1-4,9H,5-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFSRICMGQSORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)
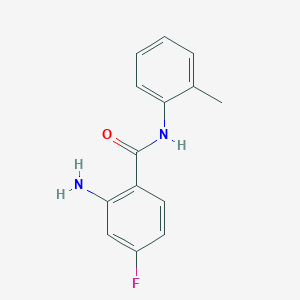
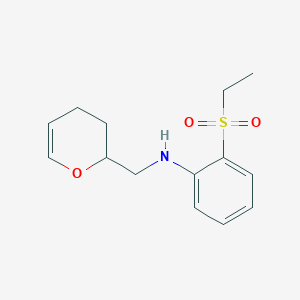
![2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7554437.png)

![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methanamine](/img/structure/B7554440.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone](/img/structure/B7554442.png)
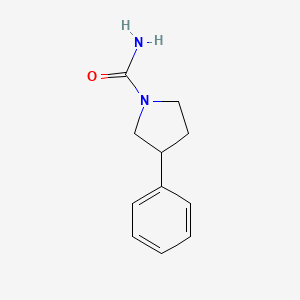
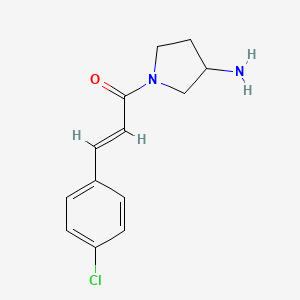
![[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine](/img/structure/B7554466.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7554473.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-chloro-2-fluorophenyl)methanone](/img/structure/B7554475.png)
